Platencin
Overview
Description
Synthesis Analysis
The synthesis of Platencin has been approached through various innovative methods, aiming at the construction of its complex molecular structure efficiently. Key strategies include organocatalytic approaches to form the [2.2.2] bicyclic core, radical reductive elimination, Au-catalyzed Meyer–Schuster rearrangement, Rh-catalyzed chemo- and diastereoselective hydrosilylation (Wang et al., 2015), and enantioselective decarboxylation alkylation, aldehyde/olefin radical cyclization, and regioselective aldol cyclization (Stoltz et al., 2018). These methods provide rapid access to Platencin’s core structure with minimal protective-group operations and showcase the power of modern synthetic chemistry in accessing complex natural products.
Molecular Structure Analysis
Platencin’s molecular structure is notable for its complexity, featuring a highly congested framework with multiple quaternary centers and a bicyclic core. The molecular architecture involves a diastereoselective Diels-Alder reaction and a ring-closing metathesis to generate its strained tricyclic skeleton, highlighting the molecule's intricate structure (Tiefenbacher & Mulzer, 2009).
Chemical Reactions and Properties
Platencin’s synthesis has illuminated various chemical reactions and properties, including Claisen rearrangement, radical cyclization, and oxygen-mediated palladium-catalyzed cycloalkenylation. These reactions underline Platencin's reactivity and the strategic synthetic routes employed to construct its complex structure efficiently (Palanichamy et al., 2011).
Physical Properties Analysis
The physical properties of Platencin, such as solubility, melting point, and crystalline structure, are crucial for its formulation and application. However, detailed studies focusing explicitly on these physical characteristics are limited in the current literature, suggesting an area for future research.
Chemical Properties Analysis
The chemical properties of Platencin, including its stability, reactivity under different conditions, and interactions with biological targets, are central to its function as an antibiotic. Its unique mode of action involves the dual inhibition of lipid elongation enzymes FabF and FabH, representing a novel class of antibacterials with potent activity against resistant strains (Nicolaou et al., 2009).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
Platencin, along with platensimycin and platensilin, are members of an emerging family of bacterial natural products that have been intensively pursued as promising antibacterial and antidiabetic drug leads .
Methods of Application or Experimental Procedures
These compounds were discovered from the strain Streptomyces platensis through systematic screening . The production of these compounds has been engineered by implementing a CRISPR-Cas9 system in S. platensis CB00739 . This technology was used to construct designer recombinant strains S. platensis SB12051, SB12052, and SB12053, which produced platensimycin, platencin, and platensilin with the highest titers at 836 mg L −1, 791 mg L −1, and 40 mg L −1, respectively .
Results or Outcomes
The engineered production of these compounds has led to the discovery of new diterpene synthase chemistries and the development of platform strains for future diterpenoid biosynthesis engineering .
Inhibitor of β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH)
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
Platencin has been defined as a promising agent for fighting multidrug resistance in bacteria by targeting type II fatty acid synthesis .
Methods of Application or Experimental Procedures
The specific conformational change, known as the ‘open configuration’, is required for platencin to bind the enzyme . Once bound to the active site of FabF, platencin engages in hydrogen-bonding interactions with key amino acid residues .
Results or Outcomes
The ability of platencin to bind to the enzyme and form hydrogen bonds halts the elongation of the fatty acid chain, eventually leading to inhibition of the fatty acid synthetic pathway .
Biosynthetic Pathway Engineering and Fermentation Medium Optimization
Specific Scientific Field
This application falls under the field of Industrial Microbiology and Biotechnology .
Summary of the Application
The biosynthetic pathway of Platencin has been manipulated using a CRISPR-Cas9 system in Streptomyces platensis CB00739 to develop an expedient method to manipulate the Platencin biosynthetic machinery in vivo .
Methods of Application or Experimental Procedures
Designer recombinant strains S. platensis SB12051, SB12052, and SB12053 were constructed, which produced Platencin with the highest titers at 791 mg L −1 . The strains were grown at 28°C on solid ISP2 and ISP4 medium for sporulation or liquid tryptic soy broth for growth of mycelium, seed cultures, and isolation of genomic DNA .
Results or Outcomes
The implementation of a CRISPR-Cas9 system in Streptomyces platensis CB00739 enabled the construction of a suite of designer recombinant strains for the overproduction of platensimycin, platencin, and platensilin .
Chemoenzymatic Total Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
A second-generation chemoenzymatic total synthesis of Platencin has been developed . This involves a mild and efficient bifunctional Lewis acid-induced cascade cyclization reaction for rapid construction of the tricyclic core of ent-kaurenoids .
Methods of Application or Experimental Procedures
The synthesis involves using an enantiomerically pure cis-1,2-dihydrocatechol derived from the whole-cell biotransformation of iodobenzene . Simple chemical manipulations of this metabolite provide a triene that engages in a thermally promoted intramolecular Diels–Alder reaction to establish the octahydro-2H-2,4a-ethanonaphthalene core of platencin .
Results or Outcomes
The synthesis of Platencin through this method provides a new route for the production of this potent antibacterial agent .
Semi-Defined Medium Supporting Production
Specific Scientific Field
This application falls under the field of Microbiology .
Summary of the Application
A semi-defined medium has been developed to support the production of Platencin by Streptomyces platensis .
Methods of Application or Experimental Procedures
A number of media with varying degrees of chemical definition and solubility were tested and developed using the Merck medium as the starting point . The latest production medium, PM5, is soluble and semi-defined .
Results or Outcomes
The PM5 medium yields suitable production of Platencin, as shown by agar diffusion assays, bioautography, and HPLC .
Safety And Hazards
When handling platencin, avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2,4-dihydroxy-3-[3-[(1S,5S,6R,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUHGPPFFABTIY-RLWZQHMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2C[C@@H]3CC[C@]2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Platencin | |
CAS RN |
869898-86-2 | |
Record name | Platencin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869898862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PLATENCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK356W8OOB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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